Cas no 62984-53-6 (2-(cyclohexylamino)methylphenol)

2-(Cyclohexylamino)methylphenol is a phenolic compound featuring a cyclohexylamino-methyl substituent, which enhances its reactivity and versatility in organic synthesis. This compound is particularly valued for its dual functional groups, enabling its use as an intermediate in the preparation of specialty chemicals, including corrosion inhibitors, polymer stabilizers, and pharmaceutical precursors. Its cyclohexyl group contributes to improved solubility in organic solvents, while the phenolic hydroxyl group allows for further derivatization. The structural stability and moderate basicity of the amine moiety make it suitable for applications requiring controlled reactivity. This compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic processes.
2-(cyclohexylamino)methylphenol structure
62984-53-6 structure
Product Name:2-(cyclohexylamino)methylphenol
CAS No:62984-53-6
MF:C13H19NO
MW:205.296063661575
MDL:MFCD00980606
CID:958452
PubChem ID:408357
Update Time:2025-10-30

2-(cyclohexylamino)methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-CYCLOHEXYLAMINOMETHYL-PHENOL
    • 2-[(cyclohexylamino)methyl]phenol
    • 2-((cyclohexylamino)methyl)phenol
    • HMS1583K11
    • G35576
    • SR-01000210795
    • SB77739
    • MFCD00980606
    • 62984-53-6
    • DTXSID90328245
    • SR-01000210795-1
    • EN300-06745
    • CS-0220467
    • SCHEMBL3862346
    • Z56943544
    • Cambridge id 5487719
    • 2-cyclohexylaminomethylphenol
    • AKOS000222707
    • AB00086853-01
    • Oprea1_071040
    • 2-cyclohexylaminomethyl-phenol, AldrichCPR
    • 2-(cyclohexylamino)methylphenol
    • MDL: MFCD00980606
    • Inchi: 1S/C13H19NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2
    • InChI Key: XVAKOBDEONKIIK-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1CNC1CCCCC1

Computed Properties

  • Exact Mass: 205.14700
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26000
  • LogP: 3.20540

2-(cyclohexylamino)methylphenol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(cyclohexylamino)methylphenol Pricemore >>

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2-(cyclohexylamino)methylphenol Suppliers

Amadis Chemical Company Limited
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(CAS:62984-53-6)2-(cyclohexylamino)methylphenol
Order Number:A1167142
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:08
Price ($):681.0
Email:sales@amadischem.com

Additional information on 2-(cyclohexylamino)methylphenol

Introduction to 2-(cyclohexylamino)methylphenol (CAS No: 62984-53-6)

2-(cyclohexylamino)methylphenol, identified by the Chemical Abstracts Service Number (CAS No) 62984-53-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexylamino substituent attached to a methylphenol backbone, has garnered attention due to its structural complexity and potential biological activities. The unique combination of functional groups in this compound positions it as a promising candidate for further investigation in drug discovery and therapeutic applications.

The methylphenol moiety, also known as cresol or hydroxytoluene, is a well-studied aromatic compound with various isomers. In this context, the presence of the hydroxyl group on the phenolic ring introduces the possibility of hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity in biological systems. The cyclohexylamino group, on the other hand, provides steric bulk and potential for conformational flexibility, which can influence the compound's pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies have suggested that 2-(cyclohexylamino)methylphenol may interact with biological targets through both hydrophobic and polar interactions. The cyclohexyl ring can engage in hydrophobic pockets, while the amino and hydroxyl groups can form hydrogen bonds with complementary residues in protein active sites.

In the realm of drug development, the structural features of 2-(cyclohexylamino)methylphenol make it an attractive scaffold for designing novel therapeutics. The compound's ability to modulate protein-protein interactions or enzyme activity has been explored in several preclinical studies. For instance, preliminary data indicate that derivatives of this molecule may exhibit inhibitory effects on certain kinases or transcription factors, which are implicated in various diseases.

The synthesis of 2-(cyclohexylamino)methylphenol involves multi-step organic reactions, typically starting from commercially available precursors such as cyclohexylamine and appropriate phenolic compounds. The introduction of the amino group onto the phenol ring requires careful consideration of reaction conditions to avoid unwanted side products. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, making it feasible to produce this compound on a larger scale for research purposes.

One of the most compelling aspects of 2-(cyclohexylamino)methylphenol is its potential to serve as a building block for more complex molecules. By appending additional functional groups or modifying existing ones, chemists can generate libraries of derivatives with tailored properties. High-throughput screening techniques combined with structure-activity relationship (SAR) studies have been instrumental in identifying lead compounds with enhanced potency and selectivity.

The pharmacological profile of 2-(cyclohexylamino)methylphenol is still under active investigation. However, early studies suggest that it may possess anti-inflammatory or antioxidant properties due to its structural resemblance to known bioactive agents. The presence of both aromatic and aliphatic moieties allows for diverse interactions with biological systems, opening up multiple avenues for therapeutic intervention.

In conclusion, 2-(cyclohexylamino)methylphenol (CAS No: 62984-53-6) represents a fascinating compound with significant pharmaceutical potential. Its unique structural features and predicted biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its properties and mechanisms of action, this molecule is likely to play an increasingly important role in drug discovery and development efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62984-53-6)2-(cyclohexylamino)methylphenol
A1167142
Purity:99%
Quantity:5g
Price ($):681.0
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